molecular formula C20H17F6N5O2 B8103271 [5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol

[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol

Cat. No.: B8103271
M. Wt: 473.4 g/mol
InChI Key: TVGUBMHUHTULAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-3764518 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques and requires precise control of reaction parameters to achieve high purity and yield .

Industrial Production Methods

Industrial production of T-3764518 is carried out under stringent conditions to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification and quality control measures to meet the required standards .

Chemical Reactions Analysis

Types of Reactions

T-3764518 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving T-3764518 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .

Major Products Formed

The major products formed from the reactions of T-3764518 depend on the specific reaction conditions and reagents used. These products are typically characterized using advanced analytical techniques to confirm their structure and purity .

Comparison with Similar Compounds

Similar Compounds

Several compounds have been developed as inhibitors of stearoyl coenzyme A desaturase, including:

  • CVT-11127
  • CVT-12012
  • A939572
  • MF-438
  • MK-8245
  • CAY10566
  • BZ36
  • SSI-4
  • SW208108
  • SW203668

Uniqueness of T-3764518

T-3764518 stands out due to its high potency and specificity as an inhibitor of stearoyl coenzyme A desaturase, with an IC50 value of 4.7 nM . This makes it a valuable tool for scientific research and a promising candidate for therapeutic development .

Properties

IUPAC Name

[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGUBMHUHTULAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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